spicatosideB

Description

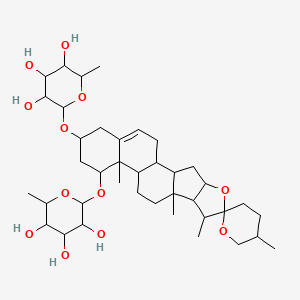

Spicatoside B (CAS: 87425-34-1) is a steroidal saponin with the molecular formula C₃₉H₆₂O₁₂ and a molecular weight of 722.90238 g/mol . It is also known by synonyms such as Nolinospiroside F, LP-B, and 留兰香苷B. Structurally, it features a spirostane backbone with two glycosidic linkages: a 6-deoxy-α-L-mannopyranosyl group at the C3 position and a 6-deoxy-β-D-galactopyranoside group at the C1 position . This compound is listed in the Chinese Pharmacopoeia (2020 Edition), indicating its recognized pharmaceutical relevance .

Properties

IUPAC Name |

2-methyl-6-[5',7,9,13-tetramethyl-14-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIQIULKBBCLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spicatoside B involves multiple steps, starting from the extraction of the plant material. The plant Liriope spicata is typically dried and powdered before being subjected to solvent extraction using methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Spicatoside B .

Industrial Production Methods

Industrial production of Spicatoside B follows similar extraction and purification processes but on a larger scale. The use of large-scale extraction equipment and advanced chromatographic systems ensures the efficient isolation of Spicatoside B from the plant material. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spicatoside B undergoes various chemical reactions, including:

Oxidation: Spicatoside B can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to modify the glycosidic bonds.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Spicatoside B has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

Biology: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.

Medicine: Explored for its therapeutic potential in treating conditions such as asthma, neurodegenerative diseases, and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Spicatoside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. Spicatoside B can inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress by activating antioxidant pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spicatoside B with Similar Compounds

Structural Differences and Implications

Aglycone Backbone: Spicatoside B contains a spirostane core, common in Liriope-derived saponins, which is distinct from the dammarane triterpenoid structure of ginsenosides (e.g., Rb1) or the stilbene backbone of rhapontin . Sugar Linkages: The 6-deoxy sugars in spicatoside B enhance its lipophilicity compared to ginsenosides, which have polar glucose and xylose units. This difference affects bioavailability and cellular uptake .

Functional Differences

- Anti-inflammatory Pathways: Unlike ginsenosides, which modulate NF-κB and MAPK pathways, spicatoside B may target Toll-like receptor (TLR) signaling, as inferred from structural analogs .

- Pharmacokinetics: The 6-deoxy sugars in spicatoside B may reduce metabolic degradation in the gut compared to ginsenosides, which are extensively hydrolyzed by intestinal microbiota .

Biological Activity

Spicatoside B, a steroidal saponin derived from the plant Liriope spicata, has garnered attention in scientific research due to its diverse biological activities. This article examines the compound's mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of its biological activity.

Spicatoside B is characterized by its unique glycosidic structure, which contributes to its biological effects. The compound primarily acts through the modulation of inflammatory responses and oxidative stress reduction. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Spicatoside B has been shown to inhibit the expression of cytokines such as TNF-α and IL-1β, which are pivotal in inflammatory processes.

- Antioxidant Activity : The compound activates various antioxidant pathways, reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with chronic diseases.

- Neuroprotective Effects : Research indicates that Spicatoside B may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Biological Activities

The biological activities of Spicatoside B can be categorized as follows:

- Anti-inflammatory : Demonstrated efficacy in reducing inflammation markers in vitro and in vivo.

- Anti-cancer : Exhibits cytotoxic effects against various cancer cell lines, indicating potential for therapeutic use in oncology.

- Neuroprotective : Protects against oxidative stress-induced neuronal damage, highlighting its relevance in neurodegenerative conditions.

Table 1: Summary of Biological Activities of Spicatoside B

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits TNF-α and IL-1β production | |

| Anti-cancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies and Research Findings

Several studies have investigated the biological effects of Spicatoside B, providing insights into its therapeutic potential.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of Spicatoside B, researchers treated macrophage cells with varying concentrations of the compound. The results indicated a significant reduction in pro-inflammatory cytokine release at doses above 10 µM. This suggests that Spicatoside B could be beneficial in managing inflammatory diseases such as arthritis.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of Spicatoside B on neuronal cell lines exposed to oxidative stress. The treatment resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity. This finding supports the hypothesis that Spicatoside B may have therapeutic applications in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Spicatoside B shares structural similarities with other steroidal saponins such as Spicatoside A and Ophiopogonin A. However, it is distinguished by its specific glycosidic linkages and multiple sugar moieties, which enhance its biological activity.

Table 2: Comparison of Steroidal Saponins

| Compound Name | Source | Key Activities |

|---|---|---|

| Spicatoside B | Liriope spicata | Anti-inflammatory, anti-cancer |

| Spicatoside A | Liriope spicata | Similar anti-inflammatory properties |

| Ophiopogonin A | Ophiopogon japonicus | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.